molecular formula C18H16N4O3 B498081 methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 890646-15-8

methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No.: B498081
CAS No.: 890646-15-8
M. Wt: 336.3g/mol
InChI Key: PTRJNPUYMHATJT-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, phenyl azide and 5-methyl-1-phenyl-1H-1,2,3-triazole are common starting materials.

    Amidation: The carboxylic acid group on the triazole is then converted to an amide by reacting with an appropriate amine, such as 2-aminobenzoic acid.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the nitro group (if present) on the phenyl ring can yield an amine derivative.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Alcohols, amines, and thiols for substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. This compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.

Medicine

Medicinally, methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to inhibit specific enzymes and pathways makes it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate: Lacks the methyl group on the triazole ring.

    Ethyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate: Has an ethyl ester instead of a methyl ester.

    Methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

The presence of both the methyl group on the triazole ring and the methyl ester group in methyl 2-(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamido)benzoate provides unique steric and electronic properties. These features can enhance its binding affinity to biological targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-16(20-21-22(12)13-8-4-3-5-9-13)17(23)19-15-11-7-6-10-14(15)18(24)25-2/h3-11H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRJNPUYMHATJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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